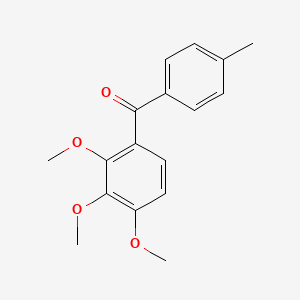
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound that belongs to the class of benzophenones Benzophenones are widely used in various fields due to their unique chemical properties, including their ability to absorb ultraviolet light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst under neat conditions. The reaction is carried out at low temperatures to obtain the desired benzophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating cellular mechanisms.
Mecanismo De Acción
The mechanism of action of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (4-Methylphenyl)phenylmethanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other benzophenones may not be as effective.
Propiedades
Número CAS |
6342-98-9 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O4/c1-11-5-7-12(8-6-11)15(18)13-9-10-14(19-2)17(21-4)16(13)20-3/h5-10H,1-4H3 |
Clave InChI |
RFXCSIZXDHJWKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















